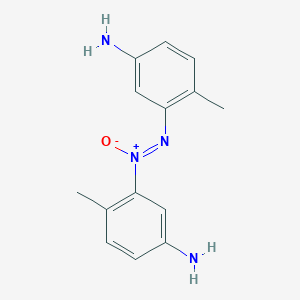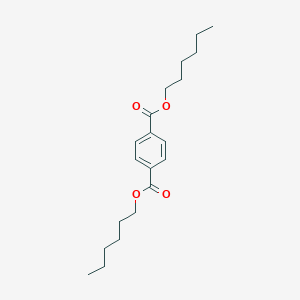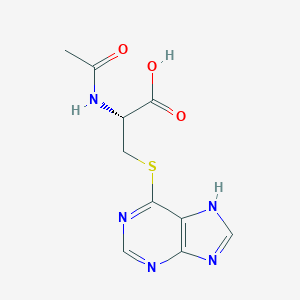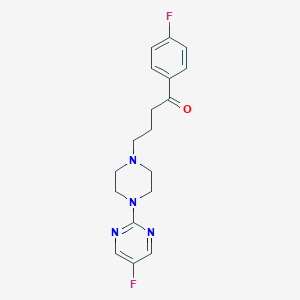
1-(4-Fluorophenyl)-4-(4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-4-(4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl)butan-1-one, commonly known as FPB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research.
Mechanism of Action
FPB acts by binding to the dopamine transporter and blocking the reuptake of dopamine, leading to an increase in the extracellular concentration of dopamine. This increase in dopamine levels can lead to enhanced neurotransmission and behavioral effects, such as increased locomotor activity and reward-seeking behavior.
Biochemical and Physiological Effects:
FPB has been shown to have a range of biochemical and physiological effects, including increased dopamine release, enhanced neurotransmission, and altered gene expression. It has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using FPB in lab experiments is its high selectivity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine in various physiological and pathological conditions. However, one limitation of using FPB is its potential toxicity and adverse effects on other neurotransmitter systems, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on FPB, including the development of more selective and potent dopamine transporter inhibitors, the investigation of the effects of FPB on other neurotransmitter systems, and the exploration of its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, further studies are needed to determine the long-term effects and safety of FPB in humans.
Synthesis Methods
FPB is synthesized through a multistep process that involves the reaction of 4-fluorobenzaldehyde with 5-fluoro-2-pyrimidinecarboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by reacting the intermediate with 1-(4-chlorobutyl)-4-piperazinecarboxamide.
Scientific Research Applications
FPB has been used in various scientific research studies, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to act as a selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This property makes FPB a potential candidate for the treatment of Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.
properties
CAS RN |
133982-66-8 |
|---|---|
Product Name |
1-(4-Fluorophenyl)-4-(4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl)butan-1-one |
Molecular Formula |
C18H20F2N4O |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]butan-1-one |
InChI |
InChI=1S/C18H20F2N4O/c19-15-5-3-14(4-6-15)17(25)2-1-7-23-8-10-24(11-9-23)18-21-12-16(20)13-22-18/h3-6,12-13H,1-2,7-11H2 |
InChI Key |
SFCGNFIBDYIEJN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)C3=NC=C(C=N3)F |
Canonical SMILES |
C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)C3=NC=C(C=N3)F |
Other CAS RN |
133982-66-8 |
synonyms |
1-(4-fluorophenyl)-4-(4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl)butan-1-one FFPPB |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



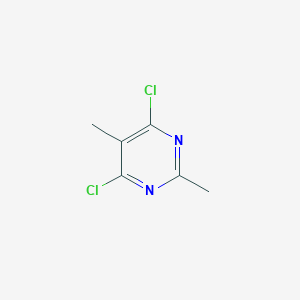


![(1R,2R,4S,7R,8S,10S,11R,12R,18R)-10-Hydroxy-7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione](/img/structure/B159433.png)



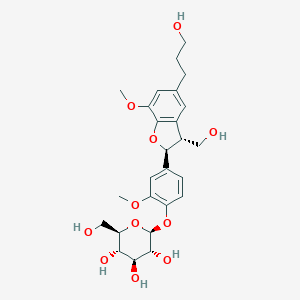

![(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(Diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B159448.png)
